molecular formula C16H17N5O B2645915 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415500-47-7

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2645915
CAS No.: 2415500-47-7
M. Wt: 295.346
InChI Key: JCIGTJULGVYODS-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a synthetic chemical compound designed for research applications. Its structure incorporates a benzoxazole core linked to a methylpyrazinyl-substituted piperazine, a design strategy often employed in medicinal chemistry to develop molecules with potential biological activity . The piperazine ring is a privileged scaffold in drug discovery, known for contributing to favorable pharmacokinetic properties and enabling molecular interactions with a variety of biological targets . The benzoxazole moiety is a common heterocycle in bioactive compounds and material science, valued for its stability and role in π-π stacking interactions . This molecular architecture suggests potential utility in several research areas. Piperazine-benzazole hybrids are frequently investigated as core structures in the discovery of novel therapeutic agents, with research applications spanning oncology, microbiology, and central nervous system (CNS) studies . Specifically, such compounds have been studied for their role as enzyme inhibitors (e.g., urease, acetylcholinesterase) and for their cytotoxic properties against cancer cell lines . Researchers may value this compound as a key intermediate for constructing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-10-17-11-15(18-12)20-6-8-21(9-7-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIGTJULGVYODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Substitution with Methylpyrazine: The final step involves the introduction of the methylpyrazine group to the piperazine nitrogen. This can be done through nucleophilic substitution reactions using appropriate pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any nitro or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Pharmacological Activities

The compound has been studied for various pharmacological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of benzoxazole, including those with piperazine moieties, exhibit notable antimicrobial properties against a range of pathogens. For instance, synthesized benzoxazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 50 μg/mL for certain strains, highlighting their potential as antimicrobial agents.
  • Antioxidant Activity : Studies have shown that compounds similar to 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole possess antioxidant properties. For example, certain synthesized pyrazine derivatives exhibited significant free radical scavenging activity using methods like DPPH and ABTS assays . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Benzoxazole derivatives have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuropharmacological Effects

Research has indicated that benzoxazole derivatives may exhibit neuropharmacological effects. Some studies have explored their potential as anticonvulsants and neuroprotective agents. For example, compounds with similar structures have shown efficacy in protecting against seizures induced by pentylenetetrazol in animal models .

Table 1: Biological Activities of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole Derivatives

Activity TypeTarget Organisms/CellsIC50 / MIC ValuesReference
AntimicrobialStaphylococcus aureus, E. coli, Candida albicans3.12 - 50 μg/mL
AntioxidantFree radicals (DPPH assay)Significant activity
AnticancerMCF-7, A549, HT-29IC50 values < 10 µM
AnticonvulsantSeizure modelsProtective effects

Mechanism of Action

The mechanism of action of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its binding to specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Attributes

Compound Core Structure Substituent/Linker Key Applications
Target Compound 1,3-Benzoxazole Piperazine + 6-Methylpyrazin-2-yl Hypothesized CNS targeting
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-ethyl}-benzoxazole () 1,3-Benzoxazole Ethyl-piperazine + 4-Chlorophenyl Dopamine D4 receptor ligands
Fluorescent Brighteners () 1,3-Benzoxazole Ethenylphenyl groups Industrial brighteners

Key Observations :

  • Target Compound vs. Analog :
    • The target’s pyrazine substituent may enhance π-π stacking interactions in receptor binding compared to the chlorophenyl group, which is more lipophilic. This could improve selectivity for specific neurological targets .
    • Synthesis routes likely mirror ’s method, substituting 4-chlorophenyl-piperazine with 6-methylpyrazin-2-yl-piperazine. Reaction conditions (e.g., reflux time, solvent) may vary due to differing nucleophilicity of substituents .
  • Target Compound vs. Brighteners :
    • The ethenylphenyl linkers in fluorescent brighteners create extended conjugation, enabling UV absorption/emission for industrial use. In contrast, the target’s piperazine linker prioritizes flexibility and hydrogen-bonding capacity for biological activity .

Reactivity Insights :

  • The methylpyrazine group’s electron-withdrawing nature may slow nucleophilic substitution compared to chlorophenyl, necessitating longer reaction times or higher temperatures.

Biological Activity

The compound 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a derivative of benzoxazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can be analyzed through its molecular formula and weight. The compound features a benzoxazole core linked to a piperazine moiety substituted with a methylpyrazine group.

PropertyValue
Molecular Weight299.38 g/mol
XLogP3-AA3.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count8
Rotatable Bond Count5

Antimicrobial Activity

Numerous studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. Research has shown that compounds similar to 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole demonstrate effectiveness against various bacterial strains. For instance, certain derivatives have been evaluated for their ability to inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis, leading to their antibacterial activity .

Anticancer Potential

Benzoxazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of DNA topoisomerase activity and modulation of apoptosis pathways .

Table: IC50 Values of Selected Benzoxazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
UK-1HeLa20
Compound P4A5496.42
Compound P9MCF-78.46

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives have been documented, with compounds showing efficacy in reducing inflammation in animal models. Studies indicate that these compounds can inhibit the synthesis of pro-inflammatory mediators such as prostaglandins .

The biological activities of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : Some derivatives interact with specific receptors, enhancing or inhibiting signaling pathways related to inflammation and cell growth.

Case Studies

Several case studies highlight the potential therapeutic applications of benzoxazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxazole derivatives against Mycobacterium tuberculosis, revealing promising results that warrant further investigation for tuberculosis treatment .
  • Anticancer Activity : Research involving a series of benzoxazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Research : In vivo studies showed that certain benzoxazole derivatives significantly reduced paw edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory drugs .

Q & A

Q. What are the typical synthetic routes for 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole, and what reagents/conditions are critical?

  • Methodological Answer : The compound’s synthesis involves modular assembly of the benzoxazole core and piperazine-pyrazine substituent. Key steps include:
  • Benzoxazole formation : Cyclization of 2-aminophenol derivatives with carbonyl sources (e.g., triphosgene) under reflux in aprotic solvents like THF .
  • Piperazine coupling : Substitution at the benzoxazole’s 2-position using 1-(6-methylpyrazin-2-yl)piperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution (requires Pd catalysts or strong bases like NaH) .
  • Critical conditions : Anhydrous solvents (e.g., DMF), inert atmosphere (N₂/Ar), and controlled temperatures (80–120°C) to avoid side reactions .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity Validation
Benzoxazole core2-Aminophenol, triphosgene, THF, 70°C, 12h65–75NMR, HPLC
Piperazine couplingPd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 24h50–60LC-MS, elemental analysis

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the benzoxazole (δ 7.2–8.1 ppm) and piperazine-pyrazine (δ 2.5–3.8 ppm) .
  • IR spectroscopy : Confirm functional groups (C-O-C stretch at 1225–1250 cm⁻¹, pyrazine C=N at 1600–1620 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against serine/threonine kinases or phosphatases (e.g., ALP, AST, ALT) using fluorogenic substrates .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-cancerous cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Methodological Answer :
  • Solvent screening : Replace DMF with less polar solvents (e.g., toluene) to reduce byproducts .
  • Catalyst optimization : Use Pd-PEPPSI complexes for faster piperazine coupling (reaction time ≤12h) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How should contradictory biological activity data (e.g., enzyme activation vs. inhibition) be analyzed?

  • Methodological Answer :
  • Dose-response curves : Identify non-monotonic effects (e.g., hormesis) at varying concentrations .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on pyrazine alter binding affinity) .
  • Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p<0.05) .

Q. What computational strategies predict the compound’s target interactions and binding modes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., PDB: 1A1Z) to model interactions with the benzoxazole core and pyrazine .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in pyrazine) using Schrödinger .

Data Contradiction Analysis

Example : In a study of benzothiazole analogs, compounds with similar substituents showed opposing effects on ALT/AST activity (activation vs. inhibition) .

  • Resolution Strategy :
    • Meta-analysis : Compare assay conditions (e.g., pH, substrate concentration) across studies.
    • SAR studies : Synthesize derivatives with incremental structural changes (e.g., halogen substitutions) to isolate activity drivers .

Key Research Findings

Table 2 : Biological Activity of Structural Analogs

CompoundTarget EnzymeActivity (IC₅₀, μM)Reference
9c ()α-Glucosidase12.3 ± 1.2
A2 ()ASTActivation (10% at 50 μM)
Hoechst analog ()DNA minor grooveKd = 0.8 nM

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